2-chloro-N-(2,3-dimethoxybenzyl)-4-(trifluoromethyl)nicotinamide
Beschreibung
2-Chloro-N-(2,3-dimethoxybenzyl)-4-(trifluoromethyl)nicotinamide is a nicotinamide derivative characterized by a trifluoromethyl group at position 4, a chlorine atom at position 2, and a 2,3-dimethoxybenzyl substituent on the amide nitrogen. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chloro and dimethoxy substituents may influence electronic properties and binding interactions in biological systems .
Eigenschaften
IUPAC Name |
2-chloro-N-[(2,3-dimethoxyphenyl)methyl]-4-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N2O3/c1-24-11-5-3-4-9(13(11)25-2)8-22-15(23)12-10(16(18,19)20)6-7-21-14(12)17/h3-7H,8H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFDJSOIYLKALC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC(=O)C2=C(C=CN=C2Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-chloro-N-(2,3-dimethoxybenzyl)-4-(trifluoromethyl)nicotinamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
- IUPAC Name : 2-chloro-N-(2,3-dimethoxybenzyl)-4-(trifluoromethyl)nicotinamide
- Molecular Weight : 349.74 g/mol
The biological activity of this compound is primarily attributed to its structural features, including the trifluoromethyl group and the chlorine atom , which enhance its lipophilicity and binding affinity to various biological targets. The mechanism involves:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : It has the potential to modulate receptor activities, influencing various physiological responses.
Antitumor Activity
Recent studies have indicated that derivatives of nicotinamide compounds exhibit significant antitumor properties. For example, a related compound demonstrated potent inhibition against c-KIT kinase mutations associated with gastrointestinal stromal tumors (GISTs) .
Antimicrobial Properties
Research suggests that compounds with similar structural motifs have shown antimicrobial activity against various pathogens. The presence of halogenated groups often correlates with increased antimicrobial efficacy.
Study 1: Antitumor Efficacy
A study published in PubMed explored the efficacy of a structurally similar compound against c-KIT mutants. The findings revealed that the compound exhibited single-digit nanomolar potency against both wild-type and resistant mutant forms of c-KIT, highlighting its potential as a therapeutic candidate for GISTs .
Study 2: Enzyme Inhibition
In another study, researchers investigated the enzyme inhibition properties of various nicotinamide derivatives. The results indicated that modifications at the benzyl position significantly enhanced inhibitory effects on target enzymes involved in cancer progression .
Data Table: Biological Activities of Related Compounds
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between 2-chloro-N-(2,3-dimethoxybenzyl)-4-(trifluoromethyl)nicotinamide and its analogs:
Key Observations:
Substituent Positioning :
- The 2,3-dimethoxybenzyl group in the target compound introduces electron-donating methoxy groups at positions 2 and 3, which may enhance solubility or modulate receptor interactions compared to the 2,6-dichlorobenzyl analog (), where chlorine atoms increase lipophilicity and steric hindrance .
- The absence of a trifluoromethyl group in 2-chloro-N-(2,4-dimethoxyphenyl)nicotinamide () reduces its metabolic stability and electronic effects compared to the target compound .
Biological Implications: Trifluoromethyl groups are known to improve bioavailability and resistance to oxidative metabolism. The 2,6-dichlorobenzyl analog () may exhibit higher pesticidal or antimicrobial activity due to halogenated aromatic systems, as seen in agrochemicals like flutolanil () .
Synthetic Challenges :
- The target compound’s 2,3-dimethoxybenzyl group requires regioselective methoxylation during synthesis, which is more complex than the halogenation steps used for dichlorobenzyl analogs .
Research Findings and Data
- LCMS/HPLC Profiles : Analogous nicotinamide derivatives (e.g., in ) exhibit LCMS [M+H]+ values between 853–867 m/z and HPLC retention times of 1.31–1.37 minutes under SMD-TFA05 conditions. These metrics suggest moderate polarity, aligning with the trifluoromethyl and methoxy substituents in the target compound .
- Thermodynamic Stability : The trifluoromethyl group’s electron-withdrawing nature likely stabilizes the nicotinamide core against hydrolysis, a property critical for in vivo efficacy .
Q & A
Q. What are the recommended synthetic routes for 2-chloro-N-(2,3-dimethoxybenzyl)-4-(trifluoromethyl)nicotinamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling a nicotinamide derivative with a substituted benzylamine. A general approach includes:
- Step 1 : Prepare 4-(trifluoromethyl)-2-chloronicotinic acid via halogenation and trifluoromethylation of nicotinic acid derivatives.
- Step 2 : Activate the carboxylic acid group using coupling agents like EDCl/HOBt or convert it to an acyl chloride for nucleophilic substitution.
- Step 3 : React with 2,3-dimethoxybenzylamine under inert conditions (e.g., N₂ atmosphere) in anhydrous DMF or THF.
Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2:1 benzylamine:acid chloride) to minimize unreacted starting material. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data inconsistencies be resolved?
- 1H/13C NMR : Confirm the presence of the 2,3-dimethoxybenzyl group (δ 3.8–4.0 ppm for OCH₃) and trifluoromethyl (δ ~120 ppm in 13C).
- Mass Spectrometry : Use HRMS to verify molecular ion ([M+H]⁺) and fragmentation patterns.
- UV-Vis : Assess π→π* transitions in the nicotinamide core (λmax ~260–280 nm).
Data Contradictions : Cross-validate using alternative solvents (e.g., DMSO-d6 vs. CDCl₃) for NMR. For ambiguous peaks, employ 2D techniques (COSY, HSQC) or compare with literature spectra of analogous compounds .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the trifluoromethyl group’s role in biological activity?
Methodology :
- Analog Synthesis : Replace the -CF₃ group with -CH₃, -Cl, or -CN and test against target enzymes (e.g., bacterial acps-PPTase ).
- Biological Assays : Measure IC₅₀ values in enzyme inhibition assays (e.g., fluorescence-based kinetics).
- Computational Modeling : Perform docking studies (AutoDock Vina) to compare binding affinities. Highlight steric/electronic effects of -CF₃ on enzyme active sites.
Data Interpretation : Correlate activity trends with substituent electronegativity and lipophilicity (logP calculations) .
Q. What strategies resolve contradictions in biochemical pathway data when this compound inhibits bacterial proliferation?
Hypothesis Testing :
- Pathway-Specific Assays : Use knockout bacterial strains (e.g., Δacps-PPTase) to confirm target specificity.
- Metabolomic Profiling : Apply LC-MS to track changes in fatty acid biosynthesis intermediates (e.g., malonyl-CoA levels).
- Cross-Validation : Compare results with structurally distinct inhibitors (e.g., thiolactomycin) to rule off-target effects.
Contradiction Resolution : If data conflicts (e.g., partial inhibition), assess compound stability under assay conditions (pH, temperature) or potential metabolite interference .
Q. How can derivatization improve the compound’s detectability in pharmacokinetic studies?
Derivatization Protocol :
- Fluorescent Tagging : React the free amide with dansyl chloride (λex/λem = 340/525 nm) in basic conditions.
- Mass Tags : Use isotopic labeling (e.g., ¹³C-benzylamine) during synthesis for LC-MS/MS quantification.
Validation : Confirm derivatization efficiency via spiked recovery experiments in plasma/buffer matrices .
Methodological Challenges
Q. What analytical challenges arise in quantifying trace impurities in synthesized batches?
Challenges : Co-elution of byproducts (e.g., unreacted benzylamine) during HPLC. Solutions :
Q. How can computational tools predict metabolic stability of the 2,3-dimethoxybenzyl moiety?
Approach :
- Software : Use Schrödinger’s ADMET Predictor or SwissADME.
- Parameters : Calculate cytochrome P450 binding affinity (e.g., CYP3A4) and phase II metabolism (glucuronidation).
- Validation : Compare predictions with in vitro microsomal assays (e.g., rat liver microsomes + NADPH) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
